molecular formula C20H20N2O2 B2398695 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide CAS No. 1257552-51-4

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide

Cat. No.: B2398695
CAS No.: 1257552-51-4
M. Wt: 320.392
InChI Key: GQTKTEMDPSJGGU-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide is a chemical compound for research use. Specific data on its physical properties, mechanism of action, and primary applications are the subject of ongoing investigation. Structurally, it features a 3,3-diphenylpropanamide moiety linked to a 5-methylisoxazole group, a scaffold present in compounds with reported biological activity. For instance, some isoxazole derivatives have been investigated for their pesticidal and nematocidal activities . This compound is intended for research and laboratory use only. It is not approved for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-12-18(22-24-15)14-21-20(23)13-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTKTEMDPSJGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide typically involves the reaction of 5-methylisoxazole with a suitable amide precursor. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Heterocyclic Moieties

Oxazole vs. Benzothiazole Derivatives
  • However, this substitution may reduce aqueous solubility. Benzothiazole derivatives are often explored for antimicrobial and anticancer activities due to their planar structure and ability to intercalate DNA .
Oxazole vs. Isoxazole Derivatives
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (): Isoxazole, an oxygen-nitrogen heterocycle isomer of oxazole, exhibits similar polarity but distinct electronic properties. The methylisoxazole group may influence metabolic stability compared to oxazole .
Oxazole vs. Oxadiazole Derivatives
  • N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide ():
    The 1,2,4-oxadiazole ring is more electron-deficient than oxazole, favoring interactions with electron-rich biological targets. The trifluoromethyl group increases lipophilicity and metabolic resistance, making this compound suitable for applications requiring prolonged activity .

Variations in Propanamide Substituents

Diphenylpropanamide vs. Monophenylpropanamide
  • N-(5-Methyl-1,2-oxazol-3-yl)-3-phenylpropanamide (): The absence of a second phenyl group reduces molecular weight (230.26 vs. ~340 for diphenyl analogs) and logP (2.77 vs.
Substituted Phenyl Groups
  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Sulfanyl and amino-thiazole substituents introduce hydrogen-bonding sites and sulfur-based reactivity, which may enhance interactions with cysteine-rich enzymes or metal ions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Key Features
Target Compound C25H23N2O2 ~383.47 ~3.5* 4 Diphenylpropanamide, oxazole
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide C23H19N2OS 377.47 ~4.0* 3 Benzothiazole, higher lipophilicity
N-(5-Methylisoxazol-3-yl)-3-phenylpropanamide C13H14N2O2 230.26 2.77 4 Isoxazole, improved solubility
N-(2,3-Dimethylphenyl)-oxadiazole-propanamide C20H18F3N3O2 389.37 3.8 5 Oxadiazole, trifluoromethyl substituent

*Estimated based on structural analogs.

Biological Activity

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities. This article reviews the available research findings regarding its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}

This compound features a diphenylpropanamide backbone with a 5-methyl-1,2-oxazole moiety, which is significant for its biological activity.

Antimicrobial Properties

Studies have indicated that compounds with oxazole rings often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

This compound may also possess antioxidant properties. Research suggests that compounds containing oxazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and could have implications in aging and chronic diseases.

Enzyme Inhibition

Enzyme inhibition studies are critical in understanding the therapeutic potential of this compound. Preliminary data suggest that it might inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For example, compounds with similar structures have been shown to inhibit α-glucosidase and acetylcholinesterase, which are relevant targets for managing diabetes and Alzheimer's disease respectively.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of various oxazole derivatives reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.
  • Antioxidant Activity Assessment : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging showed that this compound had an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).

Data Tables

PropertyValue
Molecular FormulaC19H20N2O
Antimicrobial MIC (S. aureus)32 µg/mL
Antioxidant IC5025 µg/mL

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide and characterizing its purity?

  • Synthesis : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and amidation. A typical approach involves reacting 5-methyl-1,2-oxazol-3-ylmethanamine with 3,3-diphenylpropanoyl chloride in anhydrous dimethylformamide (DMF) under reflux (80–100°C) for 6–8 hours. Microwave-assisted synthesis may improve yields (e.g., from 50% to 88% in analogous reactions) by reducing reaction time and side products .
  • Characterization : Purity is confirmed via thin-layer chromatography (TLC; mobile phase: ethyl acetate/hexane, 3:7). Structural validation employs nuclear magnetic resonance (NMR; 1H and 13C), Fourier-transform infrared spectroscopy (FTIR; confirming amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

  • 1H and 13C NMR : Identify proton environments (e.g., methyl groups on oxazole at δ ~2.3 ppm, diphenyl protons as multiplets at δ ~7.2–7.5 ppm) and carbon backbone .
  • FTIR : Detect key functional groups (amide I band at ~1650 cm⁻¹, oxazole ring vibrations at ~1550 cm⁻¹) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 401.18 for C25H23N2O2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

  • Software Tools : Use SHELXL for refinement of crystallographic data, particularly for handling twinned crystals or high-resolution datasets. SHELXPRO can interface with macromolecular applications, while ORTEP-3 generates publication-quality thermal ellipsoid plots .
  • Validation : Cross-check hydrogen bonding patterns (e.g., C=O⋯H-N interactions) using graph-set analysis to ensure consistency with Etter’s rules for molecular packing .

Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?

  • Microwave Synthesis : Analogous sulfonamide derivatives show yield improvements from 50% (traditional reflux) to >88% (microwave; 150°C, 20 minutes) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates. A table comparing methods:

MethodSolventTemperature (°C)TimeYield (%)
RefluxDMF80–1006–8 h50–70
MicrowaveDMF15020 m80–90

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

  • Analysis : Use single-crystal X-ray diffraction (SC-XRD) to identify intermolecular interactions. For example, amide N-H groups often form hydrogen bonds with oxazole ring oxygen atoms (distance ~2.8 Å), stabilizing the lattice .
  • Software : WinGX and SHELXD assist in solving phase problems and refining hydrogen atom positions .

Q. How can structural analogs inform the biological activity profile of this compound?

  • Comparative Studies : Substituent variations (e.g., chloro vs. nitro groups) on analogous benzamides alter bioactivity. For example:

Analog StructureBiological Activity
2-Chloro-N-(5-methyl-oxazolyl)benzamideModerate antibacterial activity
Nitro-substituted derivativeEnhanced anticancer activity
  • Methodology : Use molecular docking to predict interactions with targets (e.g., kinases) and validate via in vitro assays .

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